2-chloro-6-(2-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-chloro-6-(2-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound featuring a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(2-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions
Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and 2-chlorobenzaldehyde under acidic conditions.
Introduction of Substituents: The chloro and fluoro groups are introduced via electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), while fluorination can be carried out using reagents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(2-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as NH₃ or RSH in polar solvents like DMSO or DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-chloro-6-(2-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The chloro and fluoro substituents could enhance binding affinity to specific molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluorophenol: A simpler compound with similar substituents but lacking the complex tricyclic structure.
8-chloro-6-phenyl-2,4-dihydro-1H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine: Another tricyclic compound with a different core structure.
Uniqueness
2-chloro-6-(2-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific combination of chloro and fluoro substituents on a tricyclic core. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H15Cl2FN4O |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
4-chloro-9-(2-chlorophenyl)-11-(2-fluorophenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C24H15Cl2FN4O/c25-13-9-10-19-16(11-13)21-20(23(32-19)14-5-1-3-7-17(14)26)22(15-6-2-4-8-18(15)27)31-24(30-21)28-12-29-31/h1-12,22-23H,(H,28,29,30) |
InChI Key |
KSMMVGDQKVNGEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC=CC=C5Cl)NC6=NC=NN26)F |
Origin of Product |
United States |
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